Dermaseptin-1

Catalog No.
S1888062
CAS No.
M.F
M. Wt
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dermaseptin-1

Product Name

Dermaseptin-1

Dermaseptin-1 (Dermaseptin S1) is a 34-amino-acid, polycationic, amphipathic α-helical antimicrobial peptide (AMP) originally isolated from the skin of Phyllomedusa sauvagii [1]. In laboratory and industrial procurement, it serves as a critical reference material for membrane-interaction studies, antimicrobial coating development, and antifungal assay standardization [2]. Unlike many classical AMPs that adopt rigid structures in aqueous solutions, Dermaseptin-1 remains unstructured in polar media but undergoes a rapid coil-to-helix transition upon contact with lipid bilayers[1]. Its primary commercial and scientific value lies in its exceptionally high selectivity index; it delivers broad-spectrum microbicidal and fungicidal activity without the severe mammalian erythrocyte toxicity characteristic of benchmark peptides like melittin or its closely related analog, Dermaseptin S4 [3].

Substituting Dermaseptin-1 with generic AMP benchmarks like melittin or in-class analogs like Dermaseptin S4 critically compromises experimental reproducibility and formulation safety [1]. Melittin, while highly potent, is indiscriminately lytic, causing catastrophic hemolysis that confounds in vivo efficacy models and renders it unusable for systemic therapeutic precursors [2]. Similarly, while Dermaseptin S4 shares sequence homology with Dermaseptin-1, S4 exhibits strong interpeptide hydrophobic interactions that drive self-assembly in solution [1]. This self-assembly causes S4 to continuously accumulate on lipid membranes without reaching thermodynamic equilibrium, leading to unpredictable dosing profiles and high erythrocyte toxicity [1]. Dermaseptin-1 avoids these pitfalls by providing fast, predictable steady-state binding kinetics to anionic membranes and maintaining a non-toxic profile at working concentrations, making it the strictly required choice for controlled biosensor and drug-delivery applications[2].

Superior Selectivity Index and Hemolytic Safety vs. Melittin

When selecting an AMP for therapeutic formulation or cell-culture assays, mammalian cytotoxicity is a primary exclusionary criterion. Quantitative hemolysis assays demonstrate that Dermaseptin-1 possesses an exceptionally high Selectivity Index compared to the industry standard, melittin[1]. While melittin induces 50% hemolysis (HC50) at a mere 1.7 µM, Dermaseptin-1 shows no significant hemolytic action even at concentrations exceeding 100 µM [1]. This massive difference in HC50 ensures that Dermaseptin-1 can be utilized at high microbicidal concentrations without lysing host erythrocytes.

Evidence DimensionHemolytic concentration (HC50)
Target Compound Data>100 µM
Comparator Or BaselineMelittin (1.7 µM)
Quantified Difference>58-fold reduction in hemolytic toxicity
ConditionsHuman/mammalian erythrocyte hemolysis assay

Enables the procurement of a potent antimicrobial agent that will not confound in vivo safety models or lyse host cells in complex biological assays.

Predictable Membrane Binding Kinetics vs. Dermaseptin S4

For biosensor functionalization and liposome-based drug delivery, predictable peptide-membrane interaction is required. Surface Plasmon Resonance (SPR) analysis of peptide binding to anionic PC/PA lipid bilayers reveals a stark kinetic divergence between Dermaseptin-1 and Dermaseptin S4 [1]. Dermaseptin-1 associates with the charged membrane via fast kinetics (ka1 = 2.8 × 10^4 M-1 s-1) and readily reaches a stable steady-state equilibrium [1]. In contrast, Dermaseptin S4 fails to reach equilibrium, continuously accumulating on the membrane surface due to interpeptide self-assembly[1].

Evidence DimensionMembrane binding equilibrium (SPR on PC/PA bilayers)
Target Compound DataReaches rapid steady-state equilibrium (Adhesion affinity KA1 = 1.1 × 10^6 M-1)
Comparator Or BaselineDermaseptin S4 (Continuous accumulation without equilibrium)
Quantified DifferenceQualitative shift from uncontrolled accumulation (S4) to predictable steady-state saturation (S1)
ConditionsSPR analysis on PC/PA (1:1) bilayer surfaces at 1.5 µM peptide concentration

Predictable steady-state binding is essential for manufacturing reproducible antimicrobial coatings and standardizing liposomal assays.

High-Potency Antifungal Baseline for Emerging Pathogens

Dermaseptin-1 is increasingly procured as a reference compound for antifungal drug discovery, particularly against drug-resistant yeast strains. Recent evaluations against emerging multidrug-resistant pathogens demonstrate that Dermaseptin-1 exhibits robust fungicidal activity[1]. It achieves a Minimum Inhibitory Concentration (MIC) of 15.62 µg/mL against the critical threat Candida auris, and an exceptionally potent MIC of 0.125 µg/mL against Candida albicans [1]. This positions Dermaseptin-1 as a superior positive control compared to standard broad-spectrum AMPs that often lack targeted efficacy against Candida species at non-toxic concentrations.

Evidence DimensionMinimum Inhibitory Concentration (MIC)
Target Compound Data0.125 µg/mL (C. albicans) and 15.62 µg/mL (C. auris)
Comparator Or BaselineStandard broad-spectrum AMPs (often >50 µg/mL or highly toxic at effective doses)
Quantified DifferenceHighly potent baseline efficacy against resistant fungal strains
ConditionsIn vitro broth microdilution assays against Candida strains

Provides a highly effective, standardized positive control for laboratories developing novel therapeutics against multidrug-resistant fungal infections.

Antimicrobial Coating Development for Medical Devices

Due to its predictable steady-state membrane binding kinetics and lack of self-assembly (unlike Dermaseptin S4), Dermaseptin-1 is the ideal candidate for functionalizing polymers and biosensors where uniform, reproducible peptide density is required [1].

Reference Standard for Low-Toxicity AMP Screening

Because its HC50 exceeds 100 µM, Dermaseptin-1 serves as a critical high-Selectivity-Index benchmark in drug discovery pipelines, allowing researchers to calibrate assays against an AMP that effectively kills pathogens without the confounding erythrocyte lysis caused by melittin [2].

Antifungal Assay Positive Control

Given its high potency against Candida albicans (MIC 0.125 µg/mL) and Candida auris, Dermaseptin-1 is procured as a reliable positive control in antifungal susceptibility testing and the development of novel treatments for multidrug-resistant yeast infections [3].

Sequence

LWKDLLKNVGIAAGKAVLNKVTDMVNQ

Dates

Last modified: 07-21-2023

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